molecular formula C18H24BrNO4 B3027957 2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 1439902-38-1

2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid

Cat. No.: B3027957
CAS No.: 1439902-38-1
M. Wt: 398.3
InChI Key: IJJUJLLVKCKTSB-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid is a piperidine derivative featuring a 4-bromophenyl substituent at the 4-position of the piperidine ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The acetic acid moiety is attached to the same carbon as the aryl group, rendering the compound a versatile intermediate in pharmaceutical synthesis. Its structure enables further functionalization, particularly through cross-coupling reactions involving the bromine atom, making it valuable in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJUJLLVKCKTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141161
Record name 4-Piperidineacetic acid, 4-(4-bromophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-38-1
Record name 4-Piperidineacetic acid, 4-(4-bromophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 4-(4-bromophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is readily removed under acidic conditions to generate the free piperidine amine, enabling further functionalization.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in 1,4-dioxane .

  • Example :

    • Boc-deprotection of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate analogs with HCl (4M in dioxane) yields the corresponding piperidine hydrochloride salt .

Applications :

  • The deprotected amine participates in reductive amination or coupling reactions to generate derivatives for biological screening .

Nucleophilic Aromatic Substitution at the Bromophenyl Ring

The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling reactions, facilitating aryl-aryl bond formation.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or NaHCO₃.

  • Solvent : Tetrahydrofuran (THF)/water or dimethylformamide (DMF) .

Example :

SubstrateBoronic AcidProductYieldReference
4-Bromophenyl derivative4-CarboxamidophenylBiaryl-coupled analog85%
4-Bromophenyl derivativeThiophene-2-boronic acidHeteroaryl-functionalized analog78%

Applications :

  • Used to introduce diverse aryl/heteroaryl groups for structure-activity relationship (SAR) studies in drug discovery .

Carboxylic Acid Functionalization

The acetic acid moiety participates in amide or ester bond formation, enabling conjugation with amines, peptides, or other nucleophiles.

Reaction Conditions :

  • Coupling Agents : HATU, EDC/HOBt, or DCC/DMAP .

  • Solvent : DMF or dichloromethane (DCM).

Example :

  • Reaction with tert-butyl ((4-(4-fluorobenzyl)piperidin-4-yl)methyl)carbamate using HATU/DIEA in DMF yields a PROTAC linker precursor .

Applications :

  • Critical for synthesizing proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors .

Reductive Alkylation of the Piperidine Ring

The piperidine nitrogen undergoes reductive amination with aldehydes/ketones to introduce substituents.

Reaction Conditions :

  • Reagents : NaBH₃CN or NaBH(OAc)₃.

  • Solvent : Methanol or THF .

Example :

SubstrateAldehyde/KetoneProductYieldReference
Deprotected piperidine4-Fluorobenzaldehyde4-(4-Fluorobenzyl)piperidine91%

Applications :

  • Modifies the piperidine scaffold to enhance binding affinity in receptor antagonists .

Lithiation and Carbon Dioxide Trapping

The bromophenyl group directs lithiation at the ortho position, enabling carboxylation.

Reaction Conditions :

  • Reagent : n-BuLi at −78°C, followed by CO₂ quenching .

  • Example :

    • Lithiation of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate derivatives followed by CO₂ trapping yields benzoic acid analogs .

Applications :

  • Synthesizes carboxylic acid derivatives for further coupling or salt formation .

Scientific Research Applications

Targeted Protein Degradation (TPD)

One of the most significant applications of 2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid is in the development of PROTACs (proteolysis-targeting chimeras). PROTACs are bifunctional molecules that can selectively target proteins for degradation, offering a novel approach to modulating protein levels within cells.

  • Mechanism : The compound serves as a semi-flexible linker in PROTACs, connecting the ligand that binds to the target protein with the E3 ligase recruiter. This design enhances the orientation and efficacy of the resulting ternary complex, facilitating targeted degradation of specific proteins associated with diseases such as cancer and neurodegeneration .

Medicinal Chemistry

The structural characteristics of this compound make it a valuable intermediate in medicinal chemistry. Its ability to modify biological activity through structural alterations is crucial for drug discovery.

  • Example Studies : Research has shown that derivatives of this compound can exhibit varying degrees of biological activity against different targets, making it a candidate for further optimization in drug development .

Case Study 1: Development of PROTACs

In a study focused on developing new PROTACs, researchers utilized this compound as a linker to create compounds targeting specific oncoproteins. The results demonstrated enhanced degradation efficiency compared to traditional inhibitors, highlighting the potential for this compound in therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another significant application involved SAR studies where variations of the compound were synthesized to evaluate their biological activities. Modifications to the bromophenyl group or the piperidine structure yielded compounds with improved potency against certain cancer cell lines, showcasing how small changes can lead to substantial differences in efficacy .

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the Boc-protected piperidine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 2: Predicted Physicochemical Properties

Compound Name pKa (Predicted) LogP (Predicted) Solubility
2-[4-(4-Bromophenyl)-1-Boc-piperidin-4-yl]acetic acid ~4.5 (estimated) ~3.2 Moderate in DMSO, low in water due to hydrophobic bromophenyl and Boc groups
2-(1-Boc-4-(4-trifluoromethylphenyl)piperidin-4-yl)acetic acid ~4.0 ~3.5 Lower aqueous solubility due to CF3 group’s hydrophobicity
2-(1-Boc-4-(2-methoxyphenyl)piperidin-4-yl)acetic acid () 4.66 ~2.8 Improved solubility in polar solvents due to methoxy group
2-(1-Boc-4-(4-cyanophenyl)piperidin-4-yl)acetic acid ~3.8 ~2.0 Higher polarity enhances aqueous solubility

Key Observations:

  • Acidity: The acetic acid moiety’s pKa ranges from ~3.8 to 4.66, influenced by aryl substituents. Electron-withdrawing groups (e.g., Br, CF3) slightly lower pKa by stabilizing the deprotonated form .
  • Lipophilicity: Bromophenyl and trifluoromethyl derivatives exhibit higher LogP values, favoring membrane permeability but reducing water solubility. Cyanophenyl and methoxy analogs are more polar, enhancing solubility for biological applications .

Biological Activity

2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure includes a piperidine ring and a bromophenyl moiety, making it an interesting candidate for various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₄BrNO₄
  • Molecular Weight : 398.29 g/mol
  • Structure : The compound features a tert-butoxycarbonyl group attached to a piperidine ring, which is further substituted with a bromophenyl group.

Synthesis

The synthesis of this compound typically involves established organic reactions that facilitate the incorporation of the bromophenyl group and the tert-butoxycarbonyl moiety. This compound serves as an intermediate in the synthesis of more complex biologically active molecules, including the antidepressant ampreloxetine, which modulates norepinephrine levels in the brain.

Pharmacodynamics and Pharmacokinetics

Although specific data on this compound is limited, compounds with similar structures have been studied for their interactions with various biological targets. These studies are crucial for understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body processes the drug) of this compound.

Case Studies and Research Findings

  • Antidepressant Activity : The compound has been identified as an intermediate in synthesizing ampreloxetine, an antidepressant that modulates norepinephrine levels. The structural similarity to other piperidine-based compounds suggests potential antidepressant activity.
  • Antitumor Potential : Related compounds have demonstrated antitumor effects in various studies. For example, antagonists targeting AM receptors have shown efficacy against aggressive cancer cell lines, suggesting that similar structural motifs might confer antitumor properties to this compound .
  • Antibacterial Activity : While direct studies on this specific compound are lacking, related compounds have exhibited antibacterial activity against Gram-positive bacteria. For instance, imidazole derivatives have shown potent activity against strains like Staphylococcus aureus .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acidC₁₂H₂₂N₂O₄Contains an amino group instead of bromine, potentially affecting biological activity.
2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acidC₁₈H₂₄BrNO₄Substituted at the meta position; may exhibit different pharmacological properties.
1-Boc-piperidin-4-ylacetic acidC₁₂H₂₁NO₄Lacks the bromophenyl group; simpler structure may lead to different applications.

This table illustrates how slight modifications can lead to varying biological activities and applications among related compounds.

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
  • Monitor reaction progress via TLC or LC-MS.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural elucidation:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), bromophenyl aromatic signals (δ 7.2–7.6 ppm), and acetic acid protons (δ ~3.5–4.0 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for piperidine ring protons .

Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. Methodological Answer :

Dynamic Effects :

  • VT-NMR : Perform variable-temperature NMR to assess conformational flexibility in the piperidine ring that may cause signal broadening .
  • Solvent Polarity : Test in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to identify solvent-induced shifts .

Computational Validation :

  • Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

Isotopic Labeling :

  • Synthesize deuterated analogs to isolate specific proton environments (e.g., acetic acid CH₂) .

Case Study : A 2020 study resolved conflicting NOE correlations by combining 2D NMR with MD simulations to model ring puckering .

Advanced: What strategies assess the compound’s stability under varying conditions?

Q. Methodological Answer :

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate in HCl/NaOH (0.1–1M) at 25–60°C; monitor via HPLC for degradation products (e.g., Boc deprotection or acetic acid cleavage) .
  • Oxidative Stress : Expose to H₂O₂ (3–30%) and analyze for sulfoxide or bromophenyl oxidation .

Thermal Stability :

  • Use TGA/DSC to determine decomposition temperatures .

Light Sensitivity :

  • Conduct ICH Q1B photostability testing under UV/visible light .

Q. Methodological Answer :

Target Identification :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to bromodomains or GPCRs due to the piperidine-acetic acid motif .

In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled) to test for kinase or protease inhibition .
  • Cell Viability : Treat cancer cell lines (e.g., HeLa) and measure IC₅₀ via MTT assay .

Mechanistic Studies :

  • Isotopic Labeling : Incorporate ¹⁴C in the acetic acid group to track metabolic pathways .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets .

Key Consideration : Include controls with structural analogs (e.g., non-brominated phenyl derivatives) to isolate the role of the bromophenyl group .

Advanced: How to address contradictory reports on the compound’s biological activity?

Q. Methodological Answer :

Standardize Assay Conditions :

  • Control variables like cell passage number, serum concentration, and incubation time .

Structural Confirmation :

  • Re-characterize batches from conflicting studies via NMR and HRMS to rule out impurities .

Dose-Response Analysis :

  • Test activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Meta-Analysis :

  • Use cheminformatics tools (e.g., PubChem BioActivity) to compare data trends across studies .

Case Study : A 2023 study resolved conflicting IC₅₀ values (10 µM vs. 50 µM) by identifying batch-dependent Boc deprotection, which altered bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Reactant of Route 2
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2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid

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